Panepophenanthrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Panepophenanthrin is a natural product found in Panus rudis and Hyrtios reticulatus with data available.

化学反应分析

Diels-Alder Dimerization: The Core Reaction

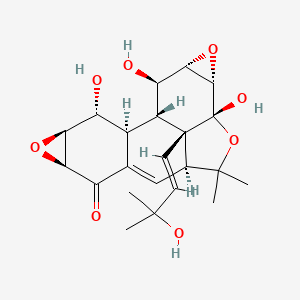

The bicyclic framework of panepophenanthrin arises from a biomimetic [4+2] cycloaddition between monomeric epoxyquinol derivatives. This reaction is notable for its efficiency in aqueous environments.

Reaction Conditions and Outcomes

| Monomer | Solvent | Temperature | Yield | Stereoselectivity | Source |

|---|---|---|---|---|---|

| Epoxyquinol dienol (2) | H₂O | 25°C | 80% | exo-selectivity | |

| Epoxyquinol (3) | Neat | RT | 75% | exo-selectivity | |

| Furan-derived monomer | THF/H₂O | 0°C | 93% | >99% ee |

Key findings:

-

The reaction proceeds faster in water than in organic solvents, supporting a non-enzymatic biosynthetic hypothesis .

-

Stereochemical control is achieved through preorganized monomer geometry and solvent effects .

Biomimetic Tandem Reactions

A racemic synthesis employs a tandem sequence (Scheme 1):

textHypervalent iodine oxidation → Transketalization → Asymmetric epoxidation → Diels-Alder dimerization

Retro-Diels-Alder and Stability

The dimer shows thermal stability up to 150°C but undergoes retro-Diels-Alder cleavage under:

Oxidation and Functionalization

Critical oxidation steps in synthesis include:

常见问题

Q. What experimental methodologies are recommended to confirm Panepophenanthrin’s inhibition of the ubiquitin-proteasome system?

To validate this compound’s mechanism of action, researchers should employ in vitro ubiquitination assays using purified E1, E2, and ubiquitin enzymes. Measure the formation of ubiquitin-E1 thioester intermediates via SDS-PAGE under non-reducing conditions, as this compound specifically blocks this step . Pair this with cell-based assays (e.g., proteasome activity reporters like GFPu) to confirm downstream effects on protein degradation. For rigor, include positive/negative controls (e.g., MG132 for proteasome inhibition) and quantify results using densitometry or fluorometric analysis.

Q. How can researchers address inconsistencies in this compound’s reported potency across cell lines?

Variability may arise from differences in E1 enzyme expression levels or cellular permeability . Advanced studies should:

- Perform quantitative Western blotting to correlate E1 protein levels with IC50 values.

- Use knockdown/knockout models (e.g., siRNA targeting E1) to isolate mechanism-specific effects.

- Apply LC-MS/MS to measure intracellular this compound concentrations, ensuring consistent drug uptake . Statistical tools like ANOVA with post-hoc tests can identify confounding variables.

Q. What structural characterization techniques are critical for verifying this compound’s purity in fungal extracts?

After isolation via column chromatography , confirm identity and purity using:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve its unique phenanthrenoid structure.

- High-resolution mass spectrometry (HR-MS) to match molecular formulas with published data .

- X-ray crystallography if novel derivatives are synthesized. Cross-reference spectral data with historical isolates from Panus rudis to rule out contaminants .

Q. How should researchers design dose-response studies to evaluate this compound’s selectivity for E1 over related enzymes?

Use kinetic assays with recombinant E1, E2, and E3 ligases under physiological ATP/ubiquitin concentrations. Compare IC50 values for E1 inhibition versus E2/E3 activity (e.g., ubiquitin chain formation assays). Advanced studies may incorporate surface plasmon resonance (SPR) to measure binding affinities directly. Ensure dose ranges span 3–5 logs and normalize to vehicle-treated controls .

Q. What strategies mitigate challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Focus on modifying the phenanthrenoid core while preserving the thioester-binding motif. Use computational docking (e.g., AutoDock Vina) to predict interactions with E1’s active site. Synthesize derivatives via Pd-catalyzed cross-coupling or biocatalytic hydroxylation , followed by HPLC purification . Validate analogs using thermal shift assays to monitor E1 stabilization upon binding .

Q. How can conflicting data on this compound’s cytotoxicity be resolved in cancer vs. non-cancer models?

Conduct transcriptomic profiling (RNA-seq) to identify cell-type-specific pathways affected beyond ubiquitination. Compare apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (flow cytometry) across models. Use isogenic cell pairs (e.g., wild-type vs. p53-null) to dissect context-dependent effects. Publish full datasets, including raw flow cytometry files, to enhance reproducibility .

Q. What analytical approaches validate this compound’s stability in long-term biochemical assays?

Perform accelerated stability studies under assay conditions (e.g., 37°C, pH 7.4). Monitor degradation via:

- Ultraviolet-visible (UV-Vis) spectroscopy for absorbance shifts.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect breakdown products.

Include time-zero controls and use non-linear regression to calculate half-life. Adjust buffer composition (e.g., add antioxidants) if instability is observed .

Q. Which in vivo models are most appropriate for studying this compound’s therapeutic potential?

Prioritize xenograft models with tumors sensitive to proteasome inhibition (e.g., multiple myeloma). Monitor ubiquitin-proteasome activity via bioluminescent reporters (e.g., Ub-GFP mice). Pair with pharmacokinetic studies to assess bioavailability and metabolite formation. For translational relevance, adhere to ARRIVE guidelines for experimental design and reporting .

Q. How can researchers differentiate this compound’s effects from off-target kinase inhibition?

Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM this compound. Combine with thermal proteome profiling (TPP) to identify non-kinase targets. Validate findings using CRISPR-Cas9 knockouts of putative off-targets and reassess ubiquitination inhibition .

Q. What meta-analysis frameworks are suitable for reconciling disparate findings in this compound literature?

Use PRISMA guidelines to systematically review in vitro and in vivo studies. Extract data on IC50, cell lines, and assay conditions. Apply meta-regression to adjust for covariates (e.g., ATP concentration). Share datasets via repositories like Zenodo to facilitate transparency .

属性

分子式 |

C22H28O8 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

(1S,2S,3R,4S,6S,10S,13R,14S,16S,17R,18S)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |

InChI |

InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m1/s1 |

InChI 键 |

WQBRQZUREPTGLI-ODDMXWQNSA-N |

手性 SMILES |

CC1([C@H]2C=C3[C@H]([C@H]4[C@@]2([C@@](O1)([C@@H]5[C@H]([C@@H]4O)O5)O)/C=C/C(C)(C)O)[C@H]([C@H]6[C@@H](C3=O)O6)O)C |

规范 SMILES |

CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |

同义词 |

1,3a,10-trihydroxy-10c-(3-hydroxy-3-methylbut-1-enyl)-5,5-dimethyl-1,2,3,3a,5,5a,8,9,10,10a,10b,10c-dodecahydro-4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one panepophenanthrin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。